molecular formula C19H40N2S5 B11832138 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium

2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium

Cat. No.: B11832138
M. Wt: 456.9 g/mol
InChI Key: PXQYWYQCSDZJTC-UHFFFAOYSA-L
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Description

2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is a complex organosulfur compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its intriguing chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium typically involves the reduction of carbon disulfide with sodium, resulting in the formation of sodium 1,3-dithiole-2-thione-4,5-dithiolate. This intermediate is then purified as the tetraethylammonium salt of the zincate complex. The final compound is obtained through a series of reactions involving benzoyl chloride and sodium methoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide, benzoyl chloride, and various oxidizing agents such as iodine and sulfur dioxide chloride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include dithiolene complexes and tetrathiafulvalenes.

Scientific Research Applications

2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium has numerous scientific research applications In chemistry, it is used as a precursor for the synthesis of dithiolene complexes, which are important in the study of coordination chemistry In biology, the compound’s unique properties make it a valuable tool for studying sulfur-containing biomoleculesIndustrially, the compound is used in the production of advanced materials and electronic devices .

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium involves its interaction with molecular targets through sulfur-sulfur and sulfur-metal interactions. These interactions facilitate the formation of stable complexes, which can then participate in various chemical and biological processes. The compound’s ability to form π-π interactions also plays a crucial role in its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is unique due to its specific sulfur-sulfur and sulfur-metal interactions, which are not as prominent in similar compounds. This uniqueness makes it particularly valuable in the study of coordination chemistry and the development of advanced materials.

Properties

Molecular Formula

C19H40N2S5

Molecular Weight

456.9 g/mol

IUPAC Name

2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium

InChI

InChI=1S/2C8H20N.C3H2S5/c2*1-5-9(6-2,7-3)8-4;4-1-2(5)8-3(6)7-1/h2*5-8H2,1-4H3;4-5H/q2*+1;/p-2

InChI Key

PXQYWYQCSDZJTC-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-]

Origin of Product

United States

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